molecular formula C19H16N2O3S B1532215 Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate CAS No. 922629-61-6

Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate

Cat. No.: B1532215
CAS No.: 922629-61-6
M. Wt: 352.4 g/mol
InChI Key: JEHUKNJWBBQUSV-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate (CAS: 922629-61-6) is a pyrimidine derivative featuring a benzoate ester backbone linked to a substituted pyrimidine ring via a sulfanylmethyl group. Its molecular formula is C₁₉H₁₆N₂O₃S, with a molecular weight of 352.41 g/mol . The compound’s structure includes:

  • A 4-hydroxy-6-phenyl-2-pyrimidinyl moiety, contributing hydrogen-bonding and aromatic interactions.
  • A methyl benzoate group, enhancing lipophilicity and modulating pharmacokinetic properties.
    This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors of enzymes like matrix metalloproteinases (MMPs) and other pyrimidine-based pharmacophores .

Properties

IUPAC Name

methyl 4-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-24-18(23)15-9-7-13(8-10-15)12-25-19-20-16(11-17(22)21-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHUKNJWBBQUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrimidine Core

Method A: Condensation of β-Keto Esters with Ureas or Amidine Derivatives

  • Reagents: β-Keto esters (e.g., methyl acetoacetate), ureas (urea, thiocarbamide), amidine derivatives.
  • Solvent: High boiling solvents such as DMF or methyl sulfoxide.
  • Conditions: Heating at 120–160°C without catalysts, promoting condensation and cyclization.

Example:

  • Heating methyl acetoacetate with guanidinium hydrochloride in DMF at 120°C yields 2-amino-4-hydroxy-6-methylpyrimidine with yields around 88%.

Formation of the Sulfanyl Linkage

  • The key step involves introducing the sulfanyl group (-S-) linked to the methyl benzoate. This is achieved via nucleophilic substitution of halogenated intermediates or direct thiolation reactions.

Method B: Thiolation of Pyrimidine Intermediates

  • Reacting a halogenated pyrimidine derivative with thiol reagents (e.g., thiourea or thiol compounds) under reflux in high boiling solvents leads to the formation of the sulfanyl pyrimidine.

Attachment of the Benzoate Moiety

  • The benzoate group is attached via esterification or nucleophilic substitution, often involving methyl benzoate derivatives or activated benzoic acids.
  • The methyl ester is introduced through esterification of benzoic acid derivatives, typically using methanol and acid catalysts, or via direct coupling reactions.

Representative Synthesis Protocols

Step Reagents Solvent Temperature Duration Yield Notes
1 Methyl acetoacetate + Guanidinium hydrochloride DMF 120°C 4 hours 88% Synthesis of 2-amino-4-hydroxy-6-methylpyrimidine
2 Methyl acetoacetate + NSC 2020 DMF 120°C 6 hours 87% Synthesis of 2-phenyl-4-hydroxy-6-methylpyrimidine
3 Halogenated pyrimidine + thiol reagent High boiling solvent Reflux Variable Variable Sulfanyl linkage formation
4 Activated benzoic ester + pyrimidine derivative Appropriate solvent Reflux Variable Variable Esterification to attach benzoate group

Data Tables Summarizing Preparation Methods

Method Key Reagents Solvent Reaction Conditions Main Product Yield Reference
A β-Keto ester + urea/amidine DMF 120–160°C Pyrimidine core 88%
B Halogenated pyrimidine + thiol High boiling solvent Reflux Sulfanyl pyrimidine 86–87%
C Methyl benzoate + pyrimidine derivative Reflux in suitable solvent Reflux Esterified benzoate derivative Variable

Notes and Considerations

  • Purity of Reactants: High purity of starting materials is essential to minimize side reactions.
  • Reaction Monitoring: Techniques such as TLC, NMR, or HPLC are recommended for monitoring reaction progress.
  • Safety Precautions: High-temperature reactions in high boiling solvents require proper reflux apparatus and safety measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate exerts its effects involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form bonds with other molecules, influencing the compound’s overall reactivity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Notes
This compound C₁₉H₁₆N₂O₃S 352.41 4-hydroxy-6-phenyl-pyrimidine; methyl benzoate Potential MMP inhibition; improved selectivity compared to early analogs .
Q2/24 (Methyl 4-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanylmethyl] benzoate) C₁₇H₁₈N₂O₃S 338.40 Cyclopentane-fused pyrimidine; 4-oxo group Higher potency (lower Ki) and selectivity for MMPs compared to Compound 4 .
Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) C₂₆H₂₃N₃O₃ 425.48 Quinoline-piperazine-carbonyl linkage Synthesized as a kinase inhibitor; lacks sulfanyl linker .
Methyl 4-[(2-{[4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}acetamido)methyl]benzoate C₂₂H₂₂ClN₅O₃S 483.96 Chlorophenyl, ethyl, and acetamido modifications on pyrimidine Unknown activity; structural emphasis on bulkier substituents .
N4,N6-bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide (Compound 4) C₂₄H₂₂F₂N₄O₂ 448.46 Dual carboxamide groups; fluorinated benzyl moieties Reported by Aventis as an MMP inhibitor; lower selectivity than Q2/24 .

Key Findings:

Sulfanyl Linker vs. Carbonyl/Piperazine Linkers :

  • The sulfanylmethyl bridge in the target compound and Q2/24 improves metabolic stability compared to the hydrolytically labile ester or amide linkages in compounds like C1 .

Biological Activity :

  • Q2/24 demonstrates superior MMP inhibition (Ki < 10 nM) compared to the target compound, likely due to its rigid cyclopenta-fused pyrimidine core enhancing target engagement .
  • The Aventis Compound 4, despite its fluorinated benzyl groups, exhibits off-target effects due to less optimized steric bulk .

Structure-Activity Relationship (SAR) Insights

  • Hydroxy vs. Oxo Groups : The 4-hydroxy substituent in the target compound may favor interactions with catalytic zinc ions in MMPs, whereas the 4-oxo group in Q2/24 could enhance electron withdrawal, stabilizing enzyme-ligand complexes .
  • Aromatic Substitutions : The 6-phenyl group in the target compound contributes to π-π stacking with hydrophobic enzyme pockets, a feature absent in smaller analogs like Q2/24 .

Notes and Limitations

  • Data Gaps: Limited in vivo efficacy data are available for the target compound compared to well-studied analogs like Q2/24.
  • Synthetic Challenges : Steric hindrance from the phenyl group may complicate derivatization at the 6-position .

Biological Activity

Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate, a compound with a complex chemical structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C16H16N2O3S and a molecular weight of 320.37 g/mol. The structural representation is essential for understanding its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar pyrimidine scaffolds exhibit significant anticancer properties. For instance, derivatives containing the pyrimidinyl moiety have shown promising results against various cancer cell lines.

Key Findings:

  • Cell Lines Tested: HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).
  • IC50 Values: Compounds similar to this compound have reported IC50 values ranging from 1.82 to 5.55 μM, indicating potent cytotoxicity against these cell lines .

The proposed mechanism involves the induction of apoptosis through the mitochondrial pathway and an increase in reactive oxygen species (ROS) levels. This suggests that the compound may disrupt cellular homeostasis, leading to programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the sulfanyl group and hydroxyl substitution on the pyrimidine ring appears to enhance its anticancer efficacy.

Structure FeatureImpact on Activity
Sulfanyl GroupEnhances interaction with biological targets
Hydroxyl GroupIncreases solubility and bioavailability
Phenyl SubstitutionModulates lipophilicity, affecting cell permeability

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of this compound alongside other derivatives. Results indicated that modifications to the phenyl ring significantly affected cytotoxicity profiles .
  • Toxicity Assessment : Safety assessments revealed that while the compound exhibits significant biological activity, it also possesses irritant properties, necessitating careful handling during research applications .

Q & A

Q. Advanced Structural Analysis

  • X-ray Crystallography : Provides absolute configuration, bond lengths, and angles (e.g., sulfanyl-methyl linkage geometry) .
  • 2D NMR (COSY, NOESY) : Identifies through-space interactions between the pyrimidine and benzoate moieties .

How do researchers assess the compound’s potential as an enzyme inhibitor?

Q. Biological Activity & Mechanism

In Vitro Assays :

  • Kinetic Studies : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based substrates .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) .

Computational Docking :

  • AutoDock4 : Models ligand-receptor interactions, incorporating receptor flexibility (e.g., side-chain rotations in active sites) .

How should discrepancies in reported biological activities of analogs be addressed?

Q. Data Contradiction Analysis

  • Purity Validation : Re-analyze compounds via HPLC to rule out impurities affecting activity .
  • Structural Reassessment : Compare crystallographic data with analogs to identify critical substituents (e.g., 4-methylphenyl vs. trifluoromethyl groups) .
  • Assay Standardization : Replicate studies under identical conditions (pH, temperature, enzyme concentration) .

What factors influence regioselectivity during sulfanyl group oxidation?

Q. Chemical Reactivity & Selectivity

  • Oxidizing Agents : Hydrogen peroxide favors sulfoxide formation, while m-CPBA generates sulfones .
  • Steric Effects : Bulky substituents on the pyrimidine ring direct oxidation to less hindered sulfur atoms .
  • Solvent Polarity : Acetonitrile stabilizes transition states for sulfoxide intermediates .

Which computational methods predict metabolic stability of this compound?

Q. ADME Prediction

  • Molecular Dynamics (MD) Simulations : Assess interactions with cytochrome P450 enzymes .
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with metabolic half-life .

How are impurities identified and quantified during scale-up synthesis?

Q. Industrial-Grade Purification

  • LC-MS/MS : Detects trace byproducts (e.g., des-methyl esters or dimerized pyrimidines) .
  • Continuous Flow Reactors : Minimize side reactions through precise temperature/residence time control .

What strategies enhance aqueous solubility for in vivo studies?

Q. Formulation Optimization

  • Salt Formation : React with sodium bicarbonate to generate water-soluble carboxylate salts .
  • Nanoemulsion : Encapsulate in PEGylated liposomes to improve bioavailability .

How does the sulfanyl-methyl linker impact pharmacokinetic properties?

Q. Structure-Property Relationships

  • LogP Reduction : The thioether linker decreases hydrophobicity compared to methylene analogs, enhancing solubility .
  • Metabolic Stability : Sulfur oxidation to sulfones can prolong half-life but may reduce target affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate
Reactant of Route 2
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Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate

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